molecular formula C6H4Br3N B13790785 2-Bromo-3-dibromomethyl-pyridine

2-Bromo-3-dibromomethyl-pyridine

Cat. No.: B13790785
M. Wt: 329.81 g/mol
InChI Key: AMBNNMHUQYTFNR-UHFFFAOYSA-N
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Description

2-Bromo-3-dibromomethyl-pyridine is a halogenated pyridine derivative with the molecular formula C₆H₄Br₃N and a molecular weight of 329.815 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-dibromomethyl-pyridine typically involves the bromination of 3-methylpyridine. The reaction is carried out by treating 3-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-dibromomethyl-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyridine ring .

Mechanism of Action

The mechanism of action of 2-Bromo-3-dibromomethyl-pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-dibromomethyl-pyridine is unique due to the presence of three bromine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate for the synthesis of complex molecules and a versatile compound in various chemical reactions .

Properties

IUPAC Name

2-bromo-3-(dibromomethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBNNMHUQYTFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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